环丁酸

描述

Cyclobutoic acid is a derivative of cyclobutane, a four-membered carbon ring structure, which is known for its unique chemical and physical properties due to the ring strain. Although the provided papers do not directly discuss "Cyclobutoic Acid," they provide valuable insights into the synthesis, molecular structure, and reactivity of cyclobutane derivatives, which can be extrapolated to understand cyclobutoic acid.

Synthesis Analysis

The synthesis of cyclobutane derivatives is a topic of interest due to their presence in biologically active compounds and potential applications. Paper describes the anion-controlled stereoselective synthesis of cyclobutane derivatives through a solid-state photochemical [2 + 2] cycloaddition reaction. The orientation of the monomers and the resulting stereoisomers are influenced by the anions present in the salts. Paper discusses the use of (-)-alpha-pinene and (-)-verbenone as chiral precursors for the synthesis of polyfunctionalized cyclobutane derivatives, which are then used to create dehydro amino acids. Paper details the synthesis of a boronated cyclobutane derivative, which is a potential agent for Boron Neutron Capture Therapy (BNCT). Lastly, paper outlines a method for synthesizing 3-cyclobutylpropanoic acid, which involves condensation and decarboxylation steps, suggesting a potential route for the synthesis of cyclobutoic acid.

Molecular Structure Analysis

Cyclobutane derivatives exhibit a range of molecular structures that are influenced by their substituents. Paper provides an in-depth look at the molecular structure of 2-aminocyclobutane-1-carboxylic acid derivatives, highlighting the rigidity imparted by the cyclobutane ring. The study includes NMR structural analysis and DFT theoretical calculations, which reveal strong intramolecular hydrogen bonds and a cis-fused [4.2.0]octane structural unit. Paper describes a donor-acceptor cyclobutadiene with a boryl/amino-substitution pattern, which adopts a rhombic structure due to a charge-separated electronic structure.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives is diverse and can be manipulated through various chemical reactions. Paper explores the synthesis of cyclobutenes and their subsequent reactions, including palladium-catalyzed asymmetric allylic substitutions and electrocyclic ring-opening reactions. These reactions are highly diastereoselective and can lead to the formation of complex polyenic natural products. Paper also discusses the reactivity of a boryl-substituted cyclobutadiene with water, which induces a migration of the boryl group due to its Lewis acidity.

Physical and Chemical Properties Analysis

Cyclobutane derivatives are characterized by their physical and chemical properties, which are often a result of the inherent ring strain in the four-membered ring. The papers provided do not explicitly discuss the physical properties of cyclobutoic acid, but the synthesis and structural analyses imply that these derivatives are likely to have high reactivity and rigidity, as well as the potential for strong intramolecular interactions. These properties are crucial for their application in the synthesis of complex molecules and potential therapeutic agents.

科学研究应用

生物活性化合物

环丁酸作为环丁烷含有生物碱的组成部分,已在许多来自陆地和海洋来源的天然物质中被鉴定出来。这些化合物表现出一系列的生物活性,包括抗微生物、抗细菌和抗癌性能。环丁烷含有生物碱的独特结构特征,包括它们的生物合成和光二聚化,已得到广泛研究,突显了它们在制药应用中的潜力 (Dembitsky, 2007)。

肌肉细胞膜功能改变

研究探讨了环丁酸衍生物,特别是环丙霉素酸,在改变肌肉细胞和囊泡的膜功能方面的作用。环丙霉素酸影响钙摄取和ATP酶活性,展示了它对肌肉生理学的显著影响以及在与肌肉相关疾病中的潜在治疗应用 (Riley et al., 1992)。

有机化学中的自由基环化反应

环丁酸衍生物已被用于使用有机硼酸和三氟硼酸盐进行自由基环化反应。这一过程在有机化学中具有重要意义,可以在温和条件下创建复杂的多环骨架,有助于合成各种生物活性分子 (Lockner et al., 2011)。

药物候选物开发

在药物化学中,环丁烷,包括环丁酸,越来越多地被纳入药物候选物中,因为它们独特的结构特性。它们有助于改善代谢稳定性、构象限制和增强药效团相互作用,在更有效的药物开发中发挥关键作用 (van der Kolk等,2022)。

种子萌发和植物生长

在农学中,环丁酸衍生物,如赤霉酸,已被用于增强种子萌发和植物生长。对番红花属植物的研究表明,赤霉酸可以显著改善植物的高度、叶面积和整体观赏质量,在不同的阳光条件下 (Cornea-Cipcigan et al., 2020)。

未来方向

属性

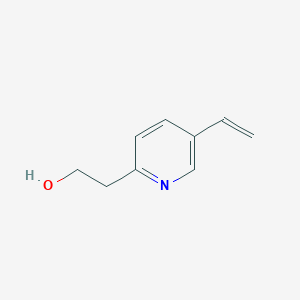

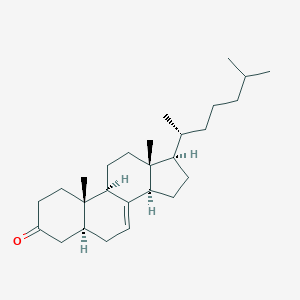

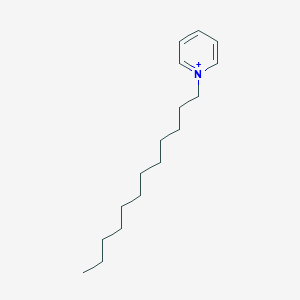

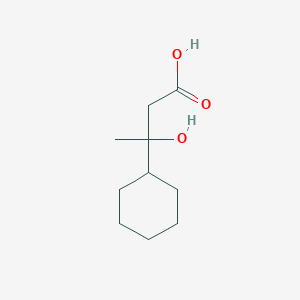

IUPAC Name |

3-cyclohexyl-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h8,13H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFERNRNDCJFIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864789 | |

| Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutoic Acid | |

CAS RN |

17692-20-5 | |

| Record name | Cyclobutoic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOBUTOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KE25F200 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。